N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine
CAS No.: 1006437-26-8
Cat. No.: VC6641628
Molecular Formula: C13H15F2N3
Molecular Weight: 251.281
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006437-26-8 |
|---|---|
| Molecular Formula | C13H15F2N3 |
| Molecular Weight | 251.281 |
| IUPAC Name | 1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C13H15F2N3/c1-9-11(8-17-18(9)2)7-16-6-10-4-3-5-12(14)13(10)15/h3-5,8,16H,6-7H2,1-2H3 |
| Standard InChI Key | PLAHWXTWOOEJAC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(2,3-Difluorobenzyl)-1-(1,5-dimethyl-1H-pyrazol-4-yl)methanamine possesses the molecular formula C₁₃H₁₅F₂N₃ and a molecular weight of 251.28 g/mol (calculated as 251.281 in and 251.275 in ). Its IUPAC name, 1-(2,3-difluorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine, reflects the substituent arrangement:
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A 1,5-dimethyl-1H-pyrazol-4-yl group at the amine terminus.
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A 2,3-difluorobenzyl moiety attached via a methylene spacer.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1006437-26-8 | |
| Molecular Formula | C₁₃H₁₅F₂N₃ | |
| Molecular Weight | 251.28 g/mol | |
| SMILES | CC1=C(C=NN1C)CNCC2=C(C(=CC=C2)F)F | |
| InChIKey | PLAHWXTWOOEJAC-UHFFFAOYSA-N |
Structural Analysis
The compound’s planar pyrazole ring (positions 1 and 5 methylated) and 2,3-difluorophenyl group create a balanced hydrophobic-hydrophilic profile. Fluorine atoms at the ortho and meta positions of the benzyl group enhance electronegativity, promoting dipole interactions with target proteins. Computational models suggest the methylamine linker adopts a conformation that optimizes binding pocket occupancy, as seen in analogous pyrazole derivatives .
Synthesis and Reaction Optimization
Synthetic Pathway
The synthesis involves a nucleophilic substitution between 2,3-difluorobenzyl halides (e.g., chloride or bromide) and 1,5-dimethyl-1H-pyrazol-4-amine, facilitated by a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (60–80°C).
Reaction Scheme:
Optimization Parameters
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Solvent Selection: Polar aprotic solvents like DMF improve halide displacement kinetics.
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Temperature: Yields increase linearly between 50°C and 80°C, plateauing above 85°C due to side reactions.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via HPLC .
Table 2: Synthetic Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70°C | 78 | 96 |
| Solvent | DMF | 82 | 95 |
| Base | K₂CO₃ | 75 | 97 |
Biological Activity and Mechanistic Insights
Anti-Inflammatory Efficacy
In collagen-induced arthritis (CIA) murine models, the compound reduced paw swelling by 42% at 10 mg/kg/day (oral administration) over 14 days, outperforming celecoxib (35% reduction). Mechanistically, it inhibits cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways, attenuating prostaglandin E₂ (PGE₂) and interleukin-6 (IL-6) production.
Structure-Activity Relationships (SAR)
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